molecular formula C7H2BrF3O2 B6357183 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole CAS No. 1628572-74-6

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

Cat. No.: B6357183
CAS No.: 1628572-74-6
M. Wt: 254.99 g/mol
InChI Key: ZKYMUKJYSUTQBA-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound features a bromine atom and three fluorine atoms attached to a benzo[d][1,3]dioxole ring, making it a valuable molecule in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,4-trifluorobenzo[d][1,3]dioxole. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole finds applications in various scientific research fields:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Research has explored its use in developing new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trifluorobenzo[d][1,3]dioxole: Lacks the bromine atom but shares the trifluorobenzo[d][1,3]dioxole core structure.

    6-Chloro-2,2,4-trifluorobenzo[d][1,3]dioxole: Similar structure with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical reactions and biological systems. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

6-bromo-2,2,4-trifluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMUKJYSUTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(O2)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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